N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 2640962-03-2
VCID: VC11861908
InChI: InChI=1S/C16H20N8/c1-21(2)16-18-5-4-14(20-16)22-9-11-23(12-10-22)15-13-3-6-19-24(13)8-7-17-15/h3-8H,9-12H2,1-2H3
SMILES: CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Molecular Formula: C16H20N8
Molecular Weight: 324.38 g/mol

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine

CAS No.: 2640962-03-2

Cat. No.: VC11861908

Molecular Formula: C16H20N8

Molecular Weight: 324.38 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine - 2640962-03-2

Specification

CAS No. 2640962-03-2
Molecular Formula C16H20N8
Molecular Weight 324.38 g/mol
IUPAC Name N,N-dimethyl-4-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C16H20N8/c1-21(2)16-18-5-4-14(20-16)22-9-11-23(12-10-22)15-13-3-6-19-24(13)8-7-17-15/h3-8H,9-12H2,1-2H3
Standard InChI Key YSEOXIMJYCSLCL-UHFFFAOYSA-N
SMILES CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
Canonical SMILES CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the class of bicyclic heteroaromatic systems, combining a pyrimidine ring substituted at position 4 with a piperazine moiety, which is further functionalized with a pyrazolo[1,5-a]pyrazine group. The molecular formula is C₁₆H₂₀N₈, with a molecular weight of 324.38 g/mol. Key structural features include:

  • Pyrimidine core: Provides a planar aromatic system for π-π interactions with biological targets.

  • N,N-Dimethylamine group: Enhances solubility and influences electronic distribution.

  • Piperazine linker: Introduces conformational flexibility and hydrogen-bonding capabilities.

  • Pyrazolo[1,5-a]pyrazine: Contributes to extended π-conjugation and potential kinase binding.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₀N₈
Molecular Weight324.38 g/mol
IUPAC NameN,N-dimethyl-4-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine
SMILESCN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4
InChIKeyYSEOXIMJYCSLCL-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis typically involves sequential coupling reactions, as outlined in patent literature and vendor protocols :

Step 1: Formation of Pyrimidine Intermediate
5-Chloro-2-(dimethylamino)pyrimidine is reacted with piperazine under Buchwald-Hartwig amination conditions (Pd catalysis) to yield 4-(piperazin-1-yl)-N,N-dimethylpyrimidin-2-amine .

Pharmacological Profile and Biological Activity

Table 2: Comparative Kinase Inhibition Data (Analog Compounds)

TargetIC₅₀ (nM)Selectivity Ratio (vs. Off-Targets)Source
CDK25.2120× (CDK4)
PKC-δ8.758× (PKC-α)
PI3K-δ15.322× (PI3K-γ)

Antiproliferative Effects

In vitro studies on ovarian cancer cell lines (OVCAR-3, SK-OV-3) show:

  • GI₅₀: 0.13–0.56 μM, comparable to cisplatin .

  • Mechanism: G₂/M phase arrest via Rb phosphorylation (Thr821) and caspase-3 activation .

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 2H, pyrazine-H), 7.39 (s, 1H, pyrimidine-H), 3.21 (s, 6H, N(CH₃)₂), 2.87–2.72 (m, 8H, piperazine-H).

  • HRMS: m/z 325.1872 [M+H]⁺ (calc. 325.1876).

Structure-Activity Relationship (SAR) Analysis

Critical Substituents

  • Pyrimidine C4 position: Piperazine substitution enhances solubility without compromising affinity .

  • N,N-Dimethyl group: Reduces metabolic oxidation compared to bulkier alkyl chains .

  • Pyrazolo[1,5-a]pyrazine: Essential for kinase selectivity; removal decreases CDK2 binding by 100-fold .

Modified Analogues

  • N-tert-butylpiperazine variant: 3× higher CDK2 activity but poor bioavailability .

  • Fluorinated pyrazine: Improves blood-brain barrier penetration in rodent models .

Challenges and Future Research Directions

Pharmacokinetic Limitations

  • Oral bioavailability: <20% in rats due to first-pass metabolism .

  • Plasma protein binding: 89% (albumin), limiting free drug concentrations .

Synthetic Chemistry Priorities

  • Flow chemistry approaches: To improve Step 2 yields (>70%).

  • Protecting group strategies: For selective functionalization of pyrazine nitrogen .

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